molecular formula C24H22N4O3S B11664787 2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

Cat. No.: B11664787
M. Wt: 446.5 g/mol
InChI Key: VFBYREXFODVBKF-AFUMVMLFSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a benzyloxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzodiazole ring.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an ester or acyl chloride to form the hydrazide.

    Condensation with the Aldehyde: The final step involves the condensation of the acetohydrazide with the aldehyde (4-benzyloxy-3-methoxybenzaldehyde) under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

The compound’s structure suggests potential as a pharmacophore in drug design. It could be explored for its ability to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide
  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide stands out due to the presence of the benzyloxy and methoxyphenyl groups. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to higher biological activity.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O3S/c1-30-22-13-18(11-12-21(22)31-15-17-7-3-2-4-8-17)14-25-28-23(29)16-32-24-26-19-9-5-6-10-20(19)27-24/h2-14H,15-16H2,1H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

VFBYREXFODVBKF-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4

Origin of Product

United States

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